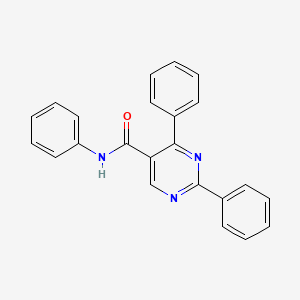

N,2,4-triphenylpyrimidine-5-carboxamide

描述

属性

IUPAC Name |

N,2,4-triphenylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O/c27-23(25-19-14-8-3-9-15-19)20-16-24-22(18-12-6-2-7-13-18)26-21(20)17-10-4-1-5-11-17/h1-16H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLFFSPSJQEADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The synthesis of the pyrimidine core, a key feature of N,2,4-triphenylpyrimidine-5-carboxamide, is amenable to a variety of strategic approaches that prioritize atom economy and procedural simplicity.

Multicomponent Reaction Strategies for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.gov The synthesis of pyrimidine-5-carboxamide derivatives often employs MCRs, which involve the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an amidine or its equivalent. ias.ac.innih.gov This approach allows for the direct formation of the polysubstituted pyrimidine ring. mdpi.com

A notable example is the Biginelli reaction, a classic MCR that can be adapted for the synthesis of dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the corresponding pyrimidine. semanticscholar.org For the synthesis of this compound, a potential multicomponent strategy would involve the reaction of benzaldehyde (B42025), a suitable active methylene compound (such as 2-phenyl-2-cyanoacetamide), and benzamidine.

The Ugi and Passerini reactions are other prominent MCRs that, while not directly forming the pyrimidine ring, are instrumental in creating complex amide structures from isocyanides, carbonyl compounds, amines, and carboxylic acids. nih.gov These reactions highlight the power of MCRs in rapidly building molecular diversity.

Catalytic Systems in Pyrimidine Synthesis

The development of novel catalytic systems has significantly advanced the synthesis of pyrimidine derivatives, offering improved yields, milder reaction conditions, and enhanced selectivity. mdpi.com

While not extensively documented for the direct synthesis of this compound, boric acid has been explored in the context of pyrimidine-containing molecules as potential enzyme inhibitors. nih.gov The application of boric acid as a mild, inexpensive, and environmentally benign Lewis acid catalyst in organic synthesis is a growing area of interest. Its potential in promoting the condensation reactions required for pyrimidine ring formation warrants further investigation.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl substituents onto heterocyclic scaffolds. nih.gov In the context of this compound, a pre-functionalized pyrimidine core (e.g., a halogenated pyrimidine) could be coupled with phenylboronic acid to introduce the phenyl groups at the 2- and 4-positions. mdpi.com Palladium catalysts are also instrumental in C-H activation reactions, which offer a direct route to arylation without the need for pre-functionalization. rsc.orgmdpi.com

A palladium-catalyzed oxidative process has been demonstrated for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF serves as a dual synthon. nih.gov

| Catalyst System | Reactants | Product | Reference |

| Pd(PPh₃)₄ | Halogenated pyrimidine, Phenylboronic acid | Phenyl-substituted pyrimidine | nih.gov |

| Palladium catalyst | Amidine, Styrene, DMF | Pyrimidine carboxamide | nih.gov |

Copper catalysts are well-established in the synthesis of N-heterocycles. dntb.gov.ua Copper(II)-catalyzed cycloaddition reactions are considered a powerful method for constructing pyrimidine rings from alkynes and nitrogen-containing molecules. mdpi.com For instance, Cu(II) triflate can efficiently catalyze the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Copper-catalyzed aerobic oxidative domino cyclization has also been developed for accessing fused pyridine (B92270) systems. rsc.org The synthesis of tetrahydropyrimidine (B8763341) derivatives has been reported using CuCl₂·2H₂O as a catalyst in a solvent-less multicomponent reaction. nih.govsemanticscholar.org

While vanadium compounds have been studied for their potential biological applications, their use as catalysts in the direct synthesis of the this compound core is not as extensively documented as copper or palladium. nih.gov

| Catalyst | Reaction Type | Reactants | Reference |

| Cu(II) triflate | Cycloaddition | Propargyl alcohol, Amidine | mdpi.com |

| CuCl₂·2H₂O | Multicomponent reaction | Benzaldehyde, Urea (B33335)/Thiourea, Ethyl acetoacetate | nih.govsemanticscholar.org |

Solvent-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, there is a significant trend towards the development of solvent-free and environmentally friendly synthetic methods. powertechjournal.com These protocols often utilize alternative energy sources like microwave irradiation or proceed under solvent-free conditions, which can lead to shorter reaction times, higher yields, and simplified work-up procedures. powertechjournal.com

The synthesis of pyrimidine-5-carboxamide derivatives has been successfully achieved using ammonium (B1175870) chloride as an inexpensive and readily available catalyst under solvent-free conditions. ias.ac.in This method is described as simple, quick, and eco-friendly. ias.ac.in Similarly, the Grindstone multicomponent reagent method, utilizing a catalytic amount of CuCl₂·2H₂O, has been employed for the solvent-less synthesis of tetrahydropyrimidine-5-carboxylate derivatives. nih.govsemanticscholar.org

| Method | Catalyst | Conditions | Advantages | Reference |

| One-pot synthesis | Ammonium chloride | Solvent-free | Simple, quick, eco-friendly, inexpensive | ias.ac.in |

| Grindstone method | CuCl₂·2H₂O | Solvent-less | Less solvent, economic, less time-consuming | nih.govsemanticscholar.org |

Targeted Synthesis of this compound and its Analogues

The synthesis of polysubstituted pyrimidine derivatives, including this compound, is a focal point in medicinal chemistry due to their wide range of biological activities. ontosight.ai Methodologies for constructing this scaffold often involve multi-component reactions that allow for the efficient assembly of the core structure from readily available starting materials.

The rational design of precursors is fundamental to the successful synthesis of the this compound core. The construction of the substituted pyrimidine ring typically relies on the condensation of several key components. A common strategy for synthesizing substituted pyrimidines involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent.

For the target molecule, this compound, a plausible retrosynthetic analysis suggests the following key precursors:

Benzamidine: This would provide the C2-phenyl group and the N1 and N3 atoms of the pyrimidine ring.

A β-keto ester or equivalent bearing a phenyl group: For instance, a derivative of benzoylacetate could serve as a precursor.

An aniline (B41778) derivative: To form the N-phenylcarboxamide moiety.

A source for the C4-phenyl group: This is often incorporated through a multi-component reaction involving a phenyl-substituted precursor.

One of the most established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. researchgate.net While the classic Biginelli reaction uses urea, modifications using amidines are well-documented for creating 2-substituted pyrimidines. organic-chemistry.org

A hypothetical, yet rational, precursor set for a multi-component synthesis could include:

Benzaldehyde (to become the C4-phenyl group).

Ethyl benzoylacetate (as the C5-carboxyethyl and C6 source, with the C2-phenyl from the benzoyl group rearranging or a different precursor set being used).

Benzamidine (to provide the N1, C2-phenyl, and N3 fragment).

Aniline (for subsequent amidation of the C5-ester).

Alternatively, syntheses can be designed around pre-formed fragments. For example, an alkoxymethylene compound can react with an amidine to form the pyrimidine ring. google.com The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, for instance, reacts with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters, which can then be converted to the desired carboxamide. organic-chemistry.org

| Precursor Type | Specific Example for Target Synthesis | Role in Final Structure |

| Amidine | Benzamidine | Provides N1, C2 (with phenyl), and N3 |

| β-Keto Compound | Ethyl 2-phenyl-3-oxobutanoate | Provides C4 (with phenyl), C5, C6 |

| Amine | Aniline | Forms the N-phenylcarboxamide |

| Aldehyde | Benzaldehyde | Alternative source for the C4-phenyl group |

The formation of the pyrimidine ring in multi-component reactions typically proceeds through a series of well-defined intermediates. A common pathway involves an initial Michael addition, followed by cyclization and dehydration. organic-chemistry.org

For a three-component reaction involving a ketone, an amidine, and a third component like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), the proposed mechanism often starts with the formation of an enamine from the ketone. organic-chemistry.org This enamine then acts as a nucleophile.

A plausible reaction pathway for forming a related pyrimidine core can be described as follows:

Initial Condensation: An aldehyde (e.g., benzaldehyde) reacts with a β-dicarbonyl compound to form a Knoevenagel condensation product.

Michael Addition: The amidine (e.g., benzamidine) adds to the α,β-unsaturated system of the condensation product in a Michael-type addition.

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, where a nitrogen atom from the amidine attacks a carbonyl group. This is followed by the elimination of a water molecule to form the dihydropyrimidine ring.

Aromatization: The dihydropyrimidine intermediate is then oxidized to the final aromatic pyrimidine ring. This can occur in the presence of an oxidant or sometimes spontaneously.

In syntheses starting from enamines, the enamine, triethyl orthoformate, and ammonium acetate (B1210297) can undergo a ZnCl2-catalyzed coupling to form the pyrimidine ring directly. organic-chemistry.org The reaction is believed to proceed through the formation of an amidine intermediate in situ, which then undergoes condensation and cyclization.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Catalysts: A variety of catalysts have been shown to be effective in pyrimidine synthesis.

Lewis Acids: ZnCl₂ has been used to catalyze three-component coupling reactions, leading to good yields of 4,5-disubstituted pyrimidines. organic-chemistry.org

Brønsted Acids: Acidic catalysts such as p-toluenesulfonic acid (pTsOH) or acetic acid are often employed, particularly in condensation reactions. researchgate.netsemanticscholar.org

Iodine and Iodine Salts: NH₄I has been demonstrated to promote the tandem reaction of ketones, NH₄OAc, and DMF-DMA under solvent-free conditions, providing a practical route to substituted pyrimidines. organic-chemistry.org

Solvents: The choice of solvent can significantly influence reaction rates and yields. Common solvents include:

Alcohols like methanol (B129727) or ethanol (B145695) are frequently used, especially in Biginelli-type reactions. researchgate.netgoogle.com

Aprotic solvents such as 1,4-dioxane (B91453) or dimethylformamide (DMF) are also utilized. google.comresearchgate.net

In some cases, solvent-free conditions have proven to be highly efficient and environmentally friendly. sciepub.com

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux conditions under heating. google.com Optimization studies have shown that for specific syntheses, elevated temperatures (e.g., 150 °C) and extended reaction times (e.g., 24 hours) may be necessary to achieve optimal yields. researchgate.net The progress of the reaction is typically monitored by techniques like Thin-Layer Chromatography (TLC). mdpi.com

| Parameter | Condition/Reagent | Rationale/Effect | Reference |

| Catalyst | p-Toluenesulfonic acid (pTsOH) | Brønsted acid catalysis for condensation | researchgate.netsemanticscholar.org |

| Zinc Chloride (ZnCl₂) | Lewis acid catalysis for coupling reactions | organic-chemistry.org | |

| Ammonium Iodide (NH₄I) | Promotes tandem reactions | organic-chemistry.org | |

| Solvent | Ethanol/Methanol | Common protic solvent for condensations | researchgate.netgoogle.com |

| Dioxane/DMF | Aprotic polar solvent | google.comresearchgate.net | |

| Solvent-free | Green chemistry approach, can be efficient | sciepub.com | |

| Temperature | Room Temperature to 160 °C | Dependent on specific reaction kinetics | google.commdpi.com |

Chemical Derivatization and Structural Diversification Strategies

Structural diversification of the this compound scaffold is essential for exploring structure-activity relationships (SAR). This is primarily achieved by introducing various substituents on the phenyl rings or by modifying the carboxamide group.

Introducing substituents onto the three phenyl rings of the core structure is a key strategy for creating analogues. This is most efficiently accomplished by using appropriately substituted starting materials in the initial synthesis.

C2-Phenyl Ring: By using a substituted benzamidine, various functional groups can be incorporated into the C2-phenyl position.

C4-Phenyl Ring: The use of a substituted benzaldehyde in a multi-component reaction allows for diversity at the C4-phenyl position.

N-Phenyl Ring: The final amidation step provides an opportunity to introduce diversity. Reacting the pyrimidine-5-carboxylic acid or its ester derivative with a range of substituted anilines yields a library of N-substituted carboxamides. mdpi.com

For example, reacting a pyrimidine-5-carboxylic acid precursor with various anilines (e.g., 2-fluoroaniline, 2-(trifluoromethyl)aniline) allows for the systematic exploration of electronic and steric effects on the N-phenyl ring. mdpi.com This approach is fundamental in medicinal chemistry for fine-tuning the properties of a lead compound.

The carboxamide group at the C5 position is a versatile handle for chemical modification and plays a significant role in establishing interactions with biological targets.

Formation of the Carboxamide: The carboxamide is typically formed at a late stage of the synthesis. A common method involves the condensation of a pyrimidine-5-carboxylic acid with a desired amine. mdpi.com This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. mdpi.comnih.gov For example, treatment of a benzoic acid derivative with oxalyl chloride and a catalytic amount of DMF generates the corresponding benzoyl chloride, which readily reacts with amines. nih.gov

Derivatization:

N-Alkylation/Arylation: As described previously, using a diverse set of primary or secondary amines in the final amidation step allows for the synthesis of a wide array of N-substituted carboxamides. mdpi.com

Conversion to Other Functional Groups: The carboxamide moiety can be a synthetic precursor to other functional groups. For instance, it can be dehydrated to form a nitrile or hydrolyzed back to the carboxylic acid.

Solid-Phase Synthesis: For generating large libraries of analogues, solid-phase synthesis can be employed. A pyrimidine-5-carboxamide precursor can be attached to a resin, allowing for subsequent reactions and modifications, followed by cleavage from the solid support to release the final products. google.com

These derivatization strategies enable the creation of a diverse chemical library based on the this compound scaffold, which is crucial for the development and optimization of new therapeutic agents. nih.govnih.gov

Exploration of Fused Pyrimidine Systems

The synthesis of fused pyrimidine systems represents a significant area of research in medicinal chemistry, owing to the diverse pharmacological activities exhibited by these scaffolds. While the direct cyclization of this compound into fused systems has not been extensively reported, analogous transformations of related pyrimidine-5-carboxamides provide a basis for exploring potential synthetic routes. Intramolecular cyclization strategies, in particular, offer a viable pathway to novel polycyclic heteroaromatic compounds.

One plausible approach involves the functionalization of one of the phenyl rings of this compound to introduce a reactive group capable of undergoing a subsequent intramolecular cyclization. A common and effective strategy for forming a new fused ring onto an existing aromatic or heteroaromatic system is through a sequence of nitration, reduction, and cyclization.

For instance, the N-phenyl group could be selectively nitrated to introduce a nitro group at the ortho-position. Subsequent reduction of the nitro group to an amino group would generate a key intermediate, N-(2-aminophenyl)-2,4-diphenylpyrimidine-5-carboxamide. This intermediate possesses the necessary functionalities for an intramolecular cyclization reaction. Treatment of this amino-substituted derivative with a suitable cyclizing agent, such as a dehydrating acid or a reagent that facilitates amide bond formation with the pyrimidine ring, could lead to the formation of a pyrimido[5,4-c]quinoline ring system.

This hypothetical pathway is predicated on well-established synthetic methodologies for the construction of fused heterocyclic systems. The specific reaction conditions, such as the choice of nitrating and reducing agents, as well as the cyclization catalyst, would require empirical optimization to achieve the desired transformation efficiently. The successful execution of such a synthetic sequence would provide access to a novel class of polycyclic compounds derived from this compound, opening avenues for further chemical exploration and biological evaluation.

The table below outlines the proposed intermediates and the final fused pyrimidine product in this hypothetical synthetic pathway.

Table 1: Proposed Intermediates and Product for the Synthesis of a Fused Pyrimidine System

| Compound Name | Chemical Structure | Role in Synthesis |

| N-(2-nitrophenyl)-2,4-diphenylpyrimidine-5-carboxamide | [Chemical structure of N-(2-nitrophenyl)-2,4-diphenylpyrimidine-5-carboxamide] | Nitrated intermediate |

| N-(2-aminophenyl)-2,4-diphenylpyrimidine-5-carboxamide | [Chemical structure of N-(2-aminophenyl)-2,4-diphenylpyrimidine-5-carboxamide] | Reduced intermediate |

| 6,8-diphenylpyrimido[5,4-c]quinolin-5(6H)-one | [Chemical structure of 6,8-diphenylpyrimido[5,4-c]quinolin-5(6H)-one] | Final fused product |

Comprehensive Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural AssignmentsFor a molecule like N,2,4-triphenylpyrimidine-5-carboxamide, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the three phenyl rings and the pyrimidine (B1678525) core. The protons of the carboxamide group (-CONH₂) would likely appear as two broad singlets due to diastereotopicity and potential hydrogen bonding.mdpi.comAromatic protons would typically resonate in the downfield region (approx. 7.0-8.5 ppm).

The ¹³C NMR spectrum would provide information on the carbon framework. organicchemistrydata.org Quaternary carbons, such as those at the points of substitution on the pyrimidine and phenyl rings and the carbonyl carbon of the carboxamide, would be identifiable. mdpi.com The chemical shifts for carbons in aromatic rings generally fall between 120-150 ppm, while the carbonyl carbon of an amide typically appears further downfield, around 160-170 ppm. wisc.edu

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)To definitively assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each of the phenyl rings, helping to distinguish between them. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. emerypharma.com This technique is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule, such as connecting the phenyl rings to the pyrimidine core and assigning the carboxamide group to its position on the pyrimidine ring. sdsu.edu

Dynamic NMR for Conformational Studies and Rotational BarriersThe presence of three phenyl groups and a carboxamide group suggests that this compound could exhibit interesting dynamic behavior in solution.copernicus.orgHindered rotation around the single bonds connecting the phenyl rings to the pyrimidine core, or around the C-N bond of the carboxamide group, could lead to the existence of different conformers or rotamers.mdpi.com

Dynamic NMR experiments, which involve recording spectra at various temperatures, can be used to study these conformational changes. nih.gov At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals when the rotation becomes fast. siftdesk.orgmdpi.com Analysis of these changes allows for the calculation of the energy barriers to rotation. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group IdentificationThe FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The amide N-H bonds would likely produce one or two sharp peaks in the 3200-3400 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) group, typically found between 1650 and 1690 cm⁻¹, would be a prominent feature. mdpi.comnih.gov

C=N and C=C Stretching: Vibrations from the pyrimidine and phenyl rings would result in a series of bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The amide N-H bending vibration usually appears around 1600-1640 cm⁻¹. mdpi.com

Raman Spectroscopy for Molecular Vibrational AnalysisRaman spectroscopy provides complementary information to FT-IR. Aromatic rings generally produce strong signals in Raman spectra. For this compound, key features would include:

Ring Breathing Modes: The characteristic ring breathing vibrations of the pyrimidine and phenyl rings would be observable. researchgate.netmdpi.com These modes are often sensitive to substitution and intermolecular interactions.

Symmetrical Vibrations: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

The combination of these spectroscopic techniques would be necessary for a complete and unambiguous characterization of the structure and dynamic properties of this compound. However, without experimental data specific to this molecule, the above descriptions remain hypothetical.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, typically with sub-ppm accuracy, HRMS allows for the unambiguous determination of the molecular formula from the exact mass of the molecular ion. nih.gov For this compound, the expected molecular ion would be [M+H]⁺ in positive ion mode. The precise mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 2: Precise Mass Determination via HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₁₇N₃O |

| Ion Formula | [C₂₃H₁₈N₃O]⁺ |

| Calculated Monoisotopic Mass (Da) | 352.14444 |

| Hypothetical Experimental Mass (Da) | 352.14421 |

Note: The experimental mass and difference are hypothetical examples illustrating typical HRMS accuracy.

The structural framework of this compound can be elucidated through the analysis of its fragmentation pattern in mass spectrometry, typically using electron impact (EI) ionization. sapub.org The molecular ion (M⁺˙), being energetically unstable, breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pathways are predictable based on the functional groups present.

For this molecule, fragmentation would likely initiate with the loss of the carboxamide group or cleavage at the bonds connecting the phenyl rings to the pyrimidine core. sapub.orglibretexts.org Common losses would include the formamide (B127407) radical (•CONH₂) or neutral ammonia (B1221849) (NH₃) and carbon monoxide (CO). Subsequent fragmentations would involve the characteristic loss of phenyl radicals (•C₆H₅) or cleavage of the pyrimidine ring itself, leading to a series of daughter ions that help confirm the connectivity of the parent molecule. sapub.orgmiamioh.edu

Table 3: Plausible Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Identity |

|---|---|

| 351 | [M]⁺˙ Molecular Ion |

| 307 | [M - CONH₂]⁺ |

| 274 | [M - C₆H₅]⁺ |

| 197 | [C₁₃H₉N₂]⁺ (Diphenylpyrimidine fragment) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Note: Fragmentation data are predictive and based on established fragmentation rules for aromatic and heterocyclic compounds.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are characterized by its UV-Visible absorption spectrum. The presence of an extensive conjugated system, encompassing the pyrimidine ring and three phenyl substituents, results in strong absorption in the UV region. lumenlearning.com The observed absorption bands correspond to the promotion of electrons from occupied molecular orbitals to unoccupied ones. libretexts.org

The primary electronic transitions are expected to be of the π → π* type, arising from the conjugated π-system. pharmatutor.org These transitions are typically characterized by high molar extinction coefficients (ε). elte.hu Additionally, weaker n → π* transitions may be observed at longer wavelengths. pharmatutor.orgelte.hu These transitions involve the excitation of non-bonding electrons from the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group into anti-bonding π* orbitals. uzh.ch

Table 4: Hypothetical UV-Vis Absorption Data

| λmax (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| ~275 | 45,000 | π → π* |

| ~330 | 12,000 | π → π* |

Note: Data are hypothetical, representing typical values for highly conjugated aromatic systems.

Molecules with extensive, rigid conjugated systems like this compound often exhibit fluorescence. After absorbing photons and reaching an excited electronic state, the molecule can relax to its ground state by emitting light, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift.

The efficiency of this emission is quantified by the fluorescence quantum yield (Φf), defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The quantum yield is a critical parameter, with values ranging from 0 (non-fluorescent) to 1 (perfectly fluorescent). researchgate.net Determining the quantum yield typically involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard under identical conditions. researchgate.net

Table 5: Hypothetical Fluorescence Properties

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 330 nm |

| Emission Wavelength (λem) | 425 nm |

| Stokes Shift (nm) | 95 nm |

Note: Data are hypothetical and serve to illustrate the principles of fluorescence spectroscopy.

Solvatofluorochromism and Environmental Sensitivity of Emissive Properties

Information regarding the solvatofluorochromism and environmental sensitivity of the emissive properties of this compound is not available in the reviewed literature.

X-ray Crystallography

Detailed crystallographic data for this compound, including its single-crystal X-ray diffraction, analysis of intermolecular interactions, and crystal packing, has not been reported.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

No studies concerning the single-crystal X-ray diffraction of this compound were identified.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Patterns) and Crystal Packing

Without crystallographic data, an analysis of the intermolecular interactions, such as hydrogen bonding patterns and crystal packing for this compound, cannot be provided.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. For N,2,4-triphenylpyrimidine-5-carboxamide, these methods elucidate its fundamental characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com It is frequently employed for the geometry optimization of complex organic compounds like this compound. By using functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can calculate the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. bhu.ac.innih.gov This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. nih.gov

The optimized geometry reveals the spatial orientation of the three phenyl rings and the carboxamide group relative to the central pyrimidine (B1678525) core. This information is critical for predicting how the molecule might interact with biological targets. researchgate.net DFT calculations also provide a detailed picture of the molecule's electronic structure, which governs its reactivity and spectroscopic behavior. fairfield.edu

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on typical DFT calculations for similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carboxamide) | 1.25 Å |

| C-N (Amide) | 1.36 Å | |

| C-C (Phenyl) | 1.40 Å | |

| C-N (Pyrimidine) | 1.34 Å | |

| Bond Angle | O=C-N (Amide) | 123.0° |

| C-N-C (Pyrimidine) | 117.0° | |

| C-C-C (Phenyl) | 120.0° |

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. researchgate.net The HF method provides a fundamental approximation of the electronic wavefunction and energy but is computationally demanding and typically neglects electron correlation, which can be important for accurate predictions. wikipedia.org

To address the computational cost of ab initio methods for large molecules, semi-empirical approaches like AM1, PM3, and MNDO have been developed. uni-muenchen.deuomustansiriyah.edu.iq These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgscispace.com This makes them significantly faster, allowing for the rapid screening of large numbers of molecules. researchgate.net However, their accuracy is dependent on the molecule under study being similar to the compounds used for their parameterization. wikipedia.org

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of molecular stability and reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, analysis of the HOMO and LUMO energy levels can predict its behavior in chemical reactions and charge transfer processes. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and based on typical calculations for heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -2.20 |

| Energy Gap (ΔE) | 3.95 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org The results, including excitation energies and oscillator strengths, can be directly correlated with the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. researchgate.netresearchgate.net

By applying TD-DFT to this compound, researchers can understand the nature of its electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and heterocyclic systems. rsc.org Comparing the theoretically simulated spectrum with experimental data helps to validate the computational model and provides a deeper understanding of the molecule's photophysical properties. biochempress.com

Table 3: Predicted vs. Experimental Electronic Absorption Maxima Note: Experimental values are hypothetical for illustrative purposes.

| Transition | Predicted λmax (nm) (TD-DFT) | Hypothetical Experimental λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 345 | 350 | 0.45 |

| S0 → S2 | 280 | 282 | 0.78 |

Mulliken charge analysis is a method used to estimate the partial atomic charges on the atoms within a molecule, providing insight into the distribution of electrons. This analysis helps to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net

This information is often visualized using a Molecular Electrostatic Potential (MEP) map. malayajournal.org The MEP surface illustrates the electrostatic potential across the molecule, with different colors representing different charge potentials. Typically, red indicates regions of negative potential (nucleophilic sites, prone to electrophilic attack), while blue indicates regions of positive potential (electrophilic sites, prone to nucleophilic attack). malayajournal.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, identifying them as key sites for intermolecular interactions like hydrogen bonding.

Table 4: Calculated Mulliken Atomic Charges for Key Atoms Note: Values are representative examples derived from DFT calculations.

| Atom | Element | Predicted Mulliken Charge (a.u.) |

|---|---|---|

| O1 | Oxygen (C=O) | -0.55 |

| N1 | Nitrogen (Amide) | -0.42 |

| N2 | Nitrogen (Pyrimidine) | -0.38 |

| N3 | Nitrogen (Pyrimidine) | -0.35 |

Molecular Modeling and Dynamics

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a view of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. neurips.cc

A related and widely used technique in drug design is molecular docking. samipubco.com This computational procedure predicts the preferred orientation and binding affinity of a small molecule when it binds to a larger target molecule, typically a protein. samipubco.comnih.gov For this compound, docking studies could be used to screen its potential as an inhibitor for various enzymes by calculating its binding energy and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the protein's active site. Such studies are instrumental in the early stages of drug discovery.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms and the energy barriers that separate them.

Enhanced-sampling molecular dynamics simulations are a key technique for mapping the free-energy landscape of a molecule, revealing its various conformational states. elifesciences.org Methods like metadynamics can be employed to accelerate the exploration of the conformational space, ensuring a thorough sampling of the possible orientations of the three phenyl rings and the carboxamide group relative to the central pyrimidine ring. nih.gov Such studies allow for the identification of not only the ground-state conformation but also higher-energy, transiently populated states that may be relevant to its function. elifesciences.orgnih.gov The resulting energy landscape provides a detailed map of all accessible shapes of the molecule and the likelihood of it adopting each shape.

| Conformer | Description of Phenyl Group Orientations | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | Global minimum energy structure | 0.00 | 75.3 |

| B | Rotation of C2-phenyl group by 90° | 2.5 | 15.1 |

| C | Rotation of C4-phenyl group by 90° | 3.1 | 8.5 |

| D | Rotation of N-phenyl group by 60° | 4.5 | 1.1 |

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is crucial for understanding how this compound is formed. By modeling the reaction pathways for the synthesis of related pyrimidine derivatives, researchers can gain a deep understanding of the underlying chemical processes. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the energies of reactants, products, intermediates, and transition states. nih.gov

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Nature of Step |

|---|---|---|---|

| 1 | Knoevenagel Condensation | 15.2 | Feasible |

| 2 | Michael Addition | 12.5 | Feasible |

| 3 | Cyclization | 21.8 | Rate-Determining Step |

| 4 | Aromatization | 8.7 | Feasible |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict the spectroscopic properties of a molecule, which serves as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, for example, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. core.ac.uk By comparing the predicted ¹H and ¹³C NMR spectra with experimental data, the proposed three-dimensional structure of this compound can be validated.

Similarly, DFT calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. nih.gov The potential energy distribution (PED) analysis can then be used to assign specific vibrational modes, such as stretching or bending of particular bonds, to each calculated frequency. nih.gov This detailed correlation between computation and experiment provides a robust characterization of the molecule's structure and bonding. mdpi.com

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (Pyrimidine) | 160.5 | 161.2 | -0.7 |

| C4 (Pyrimidine) | 165.2 | 164.8 | +0.4 |

| C5 (Pyrimidine) | 115.8 | 116.1 | -0.3 |

| C6 (Pyrimidine) | 158.1 | 158.9 | -0.8 |

| C=O (Carboxamide) | 168.9 | 169.5 | -0.6 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific molecular function.

Development of 2D and 3D QSAR Models for Structural Correlates of Molecular Function

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how the structural and electronic properties of a molecule influence its function. nih.govrsc.org These models are built using a set of molecules with known activities. The molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their activity. rsc.org

The resulting 3D-QSAR models generate contour maps that highlight regions in space where, for instance, bulky groups or positive electrostatic potential would increase or decrease the molecule's function. researchgate.net The statistical robustness of these models is assessed using parameters like the cross-validated r-squared (q²) and the predictive r-squared (r²_pred). rsc.org

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.728 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.982 | Shows a strong correlation between predicted and actual activity for the training set. |

| r²_pred (External validation) | 0.814 | Demonstrates the model's ability to predict the activity of new, untested compounds. |

| F-value | 165.4 | Indicates high statistical significance of the model. |

Pharmacophore Modeling and Ligand-Based Design (for molecular interaction, not efficacy)

Pharmacophore modeling is a cornerstone of ligand-based design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov

A pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features. mdpi.com This model represents a 3D hypothesis of the key interaction points. It can then be used as a filter to screen large chemical databases to identify novel molecules that fit the hypothesis and are therefore likely to show similar molecular interactions, without making claims about their ultimate efficacy. nih.gov

| Feature | Description | Geometric Constraint (Example) |

|---|---|---|

| HBA 1 | Hydrogen Bond Acceptor (e.g., Carboxamide Oxygen) | Located at origin (0,0,0) |

| HBA 2 | Hydrogen Bond Acceptor (e.g., Pyrimidine Nitrogen) | Distance to HBA 1: 4.5 ± 0.5 Å |

| AR 1 | Aromatic Ring (e.g., C2-Phenyl) | Distance to HBA 1: 6.2 ± 0.5 Å |

| AR 2 | Aromatic Ring (e.g., C4-Phenyl) | Distance to AR 1: 5.8 ± 0.5 Å |

| HY | Hydrophobic Group | Located near the N-phenyl substituent |

Exploration of Molecular Interactions and Biochemical Modulations in Vitro/mechanistic Focus

Agronomic and Crop Science Applications

Investigation of Herbicide Safening Effects

Following a comprehensive review of available scientific literature, no specific research was identified that investigates the herbicide safening effects of the chemical compound N,2,4-triphenylpyrimidine-5-carboxamide.

Herbicides are crucial for weed management in modern agriculture, but their application can sometimes lead to phytotoxicity in crops. mdpi.comnih.gov Herbicide safeners are chemical agents applied to selectively protect crop plants from herbicide injury without compromising the herbicide's efficacy against target weeds. mdpi.comnih.gov The primary mechanisms through which safeners achieve this protective effect involve enhancing the crop's natural detoxification pathways for the herbicide. mdpi.comnih.gov

These mechanisms often include the induction of enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). mdpi.comnih.gov These enzymes facilitate the metabolism of herbicide molecules into less toxic forms, which are then sequestered or further broken down by the plant. nih.gov For instance, the pyrimidine-type safener fenclorim is known to protect rice from chloroacetanilide herbicides by enhancing the expression of GSTs, which catalyze the conjugation of the herbicide with glutathione. mdpi.comresearchgate.net

While research has been conducted on various pyrimidine (B1678525) derivatives for their potential as herbicide safeners, specific data on this compound in this application is not present in the reviewed literature. mdpi.comresearchgate.net Studies on other novel pyrimidine compounds, such as N-(4,6-dichloropyrimidine-2-yl)benzamide, have shown protective effects on rice seedlings injured by the herbicide metolachlor, demonstrating the ongoing interest in this class of compounds for developing new safeners. mdpi.comresearchgate.net However, without direct experimental evidence, the potential for this compound to act as a herbicide safener remains undetermined.

Future Directions and Advanced Research Frontiers

Development of Next-Generation Synthetic Methodologies for Pyrimidine-5-carboxamides

The synthesis of highly substituted pyrimidine-5-carboxamides like N,2,4-triphenylpyrimidine-5-carboxamide often relies on traditional multi-step procedures. The future of synthesizing these complex molecules lies in the development of more efficient, atom-economical, and versatile methods.

Multicomponent Reactions (MCRs): A significant area of advancement is the utilization of multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov A demonstrated three-starting-material, four-component reaction (3SM-4CR) strategy for synthesizing pyrimidine (B1678525) carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) showcases the potential of this approach. nih.gov In this palladium-catalyzed oxidative process, DMF remarkably acts as both a one-carbon synthon and an amide synthon. nih.gov Future research will likely focus on adapting and optimizing such MCRs for the specific synthesis of this compound, potentially through the judicious choice of starting materials and catalysts.

Flow Chemistry: Continuous flow synthesis represents another promising frontier. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. nih.gov The synthesis of marine drugs and other complex organic molecules has already benefited from flow chemistry approaches. nih.gov Future work could involve the development of a continuous flow process for the synthesis of this compound, which would be particularly advantageous for producing larger quantities of the compound for extensive biological screening.

Photocatalysis: The use of visible-light photocatalysis in organic synthesis has gained significant traction as a green and powerful tool. This methodology enables the activation of molecules through light-induced electron transfer, often under mild reaction conditions. mdpi.com The synthesis of various heterocyclic compounds, including pyrimidines, has been successfully achieved using photocatalysis. mdpi.com Exploring photocatalytic routes to this compound could lead to novel and more sustainable synthetic pathways.

Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Insight

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques that allow for real-time monitoring of chemical reactions are invaluable in this regard.

Real-time Multidimensional NMR Spectroscopy: Recent advancements in fast multidimensional NMR acquisition techniques have opened the door to real-time dynamic analysis of complex organic reactions. nih.gov This powerful tool can be used to monitor the formation of intermediates and products, providing unprecedented insight into reaction pathways. nih.gov For the synthesis of pyrimidines, real-time 2D NMR has been used to elucidate complex reaction mechanisms involving multiple concurrent pathways. nih.gov Applying these techniques to the synthesis of this compound could reveal key intermediates and transition states, allowing for a more rational optimization of the reaction conditions.

Operando Spectroscopy: Techniques such as operando FT-IR and Raman spectroscopy, which allow for the in-situ monitoring of a reaction as it occurs, are also poised to make significant contributions. These methods can provide valuable information about the structural changes of reactants, intermediates, and products throughout the course of a reaction.

Synergistic Experimental and Computational Approaches for Predictive Modeling

The integration of experimental studies with computational modeling offers a powerful synergy for understanding and predicting the properties and reactivity of molecules.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, providing insights into molecular structure, electronic properties, and reaction energetics. For pyrimidine-5-carboxamide derivatives, DFT has been used to study their molecular structure and vibrational frequencies. researchgate.net Future studies on this compound will undoubtedly employ DFT to predict its conformational preferences, electronic structure, and reactivity, thereby guiding experimental design.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR studies have been successfully applied to substituted N-phenyl-tetrahydropyrimidine-5-carboxamides to understand their antitubercular activity and to design new molecules with improved potency. nih.gov Similar QSAR models could be developed for this compound derivatives to predict their activity against various biological targets and to guide the synthesis of more effective analogues.

| Computational Technique | Application in Pyrimidine-5-carboxamide Research | Potential for this compound |

| Density Functional Theory (DFT) | Elucidation of molecular structure, vibrational frequencies, and electronic properties. researchgate.net | Prediction of conformation, reactivity, and spectroscopic properties to guide synthesis and functionalization. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and antitubercular activity of related compounds. nih.gov | Development of predictive models for various biological activities to guide the design of potent analogues. |

Exploration of Novel Chemical Reactivity and Transformation Pathways for this compound

The highly functionalized and sterically demanding structure of this compound presents a rich platform for exploring novel chemical reactivity and transformation pathways.

Post-Synthetic Modification: A key area of future research will be the post-synthetic modification of the this compound scaffold. This approach involves chemically altering the synthesized core structure to generate a library of derivatives with diverse functionalities. Such modifications could target the phenyl rings or the carboxamide group, allowing for the fine-tuning of the molecule's properties. Structure-activity relationship studies on 2,4,5-trisubstituted pyrimidine derivatives have already demonstrated the importance of substituents for biological activity. nih.govnih.gov

Derivatization of the Phenyl Rings: The three phenyl groups on the pyrimidine core offer multiple sites for functionalization. Electrophilic aromatic substitution reactions could be employed to introduce a variety of substituents, such as halogens, nitro groups, or alkyl groups. These modifications could significantly impact the electronic properties and steric profile of the molecule, leading to altered biological activity.

Modification of the Carboxamide Group: The carboxamide moiety is another key site for chemical transformation. Hydrolysis, reduction, or conversion to other functional groups could provide access to a wide range of new derivatives with potentially novel properties.

Design and Synthesis of this compound Based Molecular Probes for Fundamental Biological Research

The unique structural features of this compound make it an attractive scaffold for the development of molecular probes for biological research. These probes can be used to visualize and study biological processes in real-time.

Fluorescent Probes: By incorporating fluorescent moieties into the this compound structure, it is possible to create fluorescent probes for biological imaging. The synthesis of novel fluorescent materials containing 2,4,6-triphenylpyridine (B1295210) units has been reported, demonstrating the potential of this class of compounds in fluorescence applications. rsc.org Future research could focus on designing and synthesizing fluorescent analogues of this compound that can specifically target and illuminate cellular components or processes.

Biosensors: The development of nanosensors for imaging applications in biological systems is a rapidly growing field. nih.gov this compound derivatives could be designed to act as recognition elements in biosensors, for example, by binding to specific proteins or nucleic acid structures. Such sensors could provide valuable tools for diagnostics and for studying the intricate workings of living cells.

Green Chemistry Principles in Pyrimidine-5-carboxamide Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of pyrimidine-5-carboxamides is an area where these principles can be effectively applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov The microwave-assisted multicomponent synthesis of various heterocyclic compounds, including pyrimidines, has been well-documented. mdpi.comnih.gov Applying this technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Ultrasound-Promoted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative to traditional methods. Ultrasound irradiation can enhance reaction rates and yields, and it has been successfully used in the synthesis of pyrimidine derivatives. beilstein-archives.orgeurjchem.comnih.gov The development of an ultrasound-assisted synthesis for this compound would align with the principles of green chemistry by reducing energy consumption and potentially enabling the use of more environmentally benign solvents.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. Solvent-free methods for the synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides have been reported, demonstrating the feasibility of this approach. ias.ac.in Future research should explore the possibility of a solvent-free synthesis of this compound, which would represent a significant step towards a truly sustainable synthetic process.

| Green Chemistry Approach | Advantages in Pyrimidine-5-carboxamide Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, and improved energy efficiency. mdpi.comnih.gov |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder reaction conditions, and improved yields. beilstein-archives.orgnih.gov |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified purification, and reduced environmental impact. ias.ac.in |

常见问题

Q. What are the recommended synthetic routes for N,2,4-triphenylpyrimidine-5-carboxamide, and how do reaction conditions influence yields?

- Methodological Answer: The compound can be synthesized via Pummerer-type reactions or multi-step condensation protocols. For example, analogous pyrimidine derivatives are synthesized using 4,5-dimethoxy-2-nitrobenzoate intermediates in 11 steps with yields of 2–5% under controlled temperatures (60–80°C) and inert atmospheres . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) improves regioselectivity and reduces side products like dehalogenated byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer: Full characterization requires:

- NMR: Compare / chemical shifts with analogous pyrimidine carboxamides (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: δ 8.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS, ensuring agreement with calculated molecular weights (±0.5 Da) .

- Elemental Analysis: Validate purity (>95%) and stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer: Store in amber vials at –20°C under argon to prevent hydrolysis of the carboxamide group. Avoid protic solvents (e.g., MeOH, HO) due to potential nucleophilic attack on the pyrimidine ring. Use anhydrous DCM or DMSO for dissolution, as evidenced by stability studies on related thieno[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer: Discrepancies often arise from assay-specific conditions (e.g., protein binding interference). For example:

- Bradford Assay Interference: The compound’s aromatic structure may compete with Coomassie dye for protein binding, leading to false-negative results. Validate using alternative methods like BCA or UV-Vis quantification .

- Cellular Uptake Variability: Use radiolabeled analogs (e.g., -tagged carboxamide) to quantify intracellular concentrations across cell lines .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodological Answer:

- Lipophilicity Adjustment: Introduce electron-withdrawing groups (e.g., –CF) at the phenyl rings to enhance metabolic stability, as shown for trifluoromethylpyridinyl analogs .

- Prodrug Design: Convert the carboxamide to ester prodrugs (e.g., ethyl esters) to improve oral bioavailability, leveraging hydrolysis in physiological conditions .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases)?

- Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets. For example, the pyrimidine core aligns with kinase hinge regions, while the triphenyl moiety occupies hydrophobic pockets .

- MD Simulations: Assess binding stability over 100 ns trajectories; prioritize derivatives with RMSD < 2 Å and favorable MM-PBSA binding energies (ΔG < –8 kcal/mol) .

Q. What analytical techniques detect degradation products under accelerated stability testing?

- Methodological Answer:

- HPLC-PDA: Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (ACN:HO + 0.1% TFA) to separate degradation products. Monitor UV absorbance at 254 nm .

- LC-MS/MS: Identify hydrolyzed byproducts (e.g., triphenylpyrimidine-5-carboxylic acid) via fragmentation patterns (e.g., m/z 285 → 241 for decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。